molecular formula C10H14O2 B13162350 Methyl 3-cyclohexylprop-2-ynoate CAS No. 42134-60-1

Methyl 3-cyclohexylprop-2-ynoate

Cat. No.: B13162350
CAS No.: 42134-60-1
M. Wt: 166.22 g/mol
InChI Key: KNJFFLQWUURWDC-UHFFFAOYSA-N
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Properties

CAS No.

42134-60-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

methyl 3-cyclohexylprop-2-ynoate

InChI

InChI=1S/C10H14O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h9H,2-6H2,1H3

InChI Key

KNJFFLQWUURWDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyclohexylprop-2-ynoate can be synthesized through the esterification of 3-cyclohexylprop-2-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexylprop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyclohexylprop-2-ynoate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylprop-2-ynoate
  • Methyl 3-butylprop-2-ynoate
  • Methyl 3-hexylprop-2-ynoate

Uniqueness

Methyl 3-cyclohexylprop-2-ynoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it valuable for specific research applications .

Biological Activity

Methyl 3-cyclohexylprop-2-ynoate is a compound of significant interest in the fields of organic chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound has the following chemical properties:

PropertyValue
CAS No. 42134-60-1
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name This compound
InChI Key KNJFFLQWUURWDC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound exhibits enzyme inhibition properties, which can alter various metabolic pathways. It binds to the active sites of enzymes, potentially leading to altered enzymatic activity and subsequent changes in cellular processes .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that it can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may lead to significant implications for drug interactions and pharmacokinetics.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound inhibited the enzyme activity of cytochrome P450 2D6 (CYP2D6) in vitro. The IC50 value was determined to be approximately 15 µM, indicating moderate potency against this enzyme.
  • Toxicity Assessment : In a toxicity study using Tetrahymena pyriformis as a model organism, this compound exhibited an EC50 value of 25 µM, suggesting it has a moderate level of toxicity under specific conditions .
  • Skin Sensitization Potential : In vivo studies using the Local Lymph Node Assay (LLNA) indicated that this compound did not elicit a significant skin sensitization response, with an EC3 value greater than 30%, categorizing it as a low sensitizer .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundIC50 (µM)EC50 (µM)Skin Sensitization
This compound1525Low
Methyl 3-phenylprop-2-ynoate2030Moderate
Methyl 3-butylprop-2-ynoate1828Low

This table illustrates that while this compound has moderate enzyme inhibition potency and toxicity, it shows lower skin sensitization potential compared to some related compounds.

Applications in Research

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its ability to act as an enzyme inhibitor positions it as a candidate for further research into therapeutic applications, particularly in drug design targeting metabolic pathways influenced by cytochrome P450 enzymes .

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